2,2,4,4,6,6-Hexamethylcyclotrisilazane

Catalog No.
S1513270
CAS No.
1009-93-4
M.F
C6H21N3Si3
M. Wt
219.51 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4,6,6-Hexamethylcyclotrisilazane

CAS Number

1009-93-4

Product Name

2,2,4,4,6,6-Hexamethylcyclotrisilazane

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane

Molecular Formula

C6H21N3Si3

Molecular Weight

219.51 g/mol

InChI

InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3

InChI Key

WGGNJZRNHUJNEM-UHFFFAOYSA-N

SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

HMCTS is a silicon-based molecule with the formula C₆H₂₁N₃Si₃. It belongs to a class of compounds called cyclosilazanes, characterized by a ring structure containing alternating silicon and nitrogen atoms []. In HMCTS, each silicon atom is bonded to two methyl groups (CH₃) and the nitrogen atoms each have a hydrogen atom (H) attached [].

HMCTS has been studied for its potential applications in various fields, particularly in the semiconductor industry [].


Molecular Structure Analysis

HMCTS has a six-membered ring structure with alternating silicon (Si) and nitrogen (N) atoms. Each silicon atom is bonded to two methyl groups, and each nitrogen atom is bonded to a hydrogen atom []. This ring structure and the presence of methyl groups influence several key features:

  • Stability: The six-membered ring with alternating Si and N atoms provides a stable configuration [].
  • Volatility: The methyl groups contribute to the relatively low boiling point (188 °C) of HMCTS, making it easier to handle in some applications [, ].

Chemical Reactions Analysis

Synthesis

HMCTS can be synthesized by the reaction of dimethylsilane (SiH₂(CH₃)₂) with ammonia (NH₃) at elevated temperatures [].

SiH₂(CH₃)₂ + 3 NH₃ → (CH₃)₂Si-NH-Si(CH₃)₂-NH-Si(CH₃)₂-NH₂ + 6 H₂ (Eq. 1)

Deposition of Thin Films

HMCTS is a precursor for depositing thin films of silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) []. These thin films are crucial components in various electronic devices. During chemical vapor deposition (CVD), HMCTS decomposes at high temperatures to release reactive species that form the desired thin film [].

(Si(CH₃)₂-NH-)₃ → Si₃N₄ + 6 CH₃ + 3 H₂ (Eq. 2) (This is a simplified representation of the decomposition reaction)

Physical and Chemical Properties

  • Formula: C₆H₂₁N₃Si₃ []
  • Molecular Weight: 219.51 g/mol []
  • Density: 0.9196 g/mL at 20 °C []
  • Boiling Point: 188 °C []
  • Flash Point: 59 °C []
  • Solubility: Soluble in organic solvents like toluene and hexane []

Boiling Point

188.0 °C

Melting Point

-10.0 °C

UNII

ECL2W6GI8L

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 65 of 69 companies with hazard statement code(s):;
H226 (92.31%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (58.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (58.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (64.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1009-93-4

Wikipedia

2,2,4,4,6,6-hexamethylcyclotrisilazane

General Manufacturing Information

Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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